molecular formula C14H13FO2 B6379549 5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261996-66-0

5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379549
CAS RN: 1261996-66-0
M. Wt: 232.25 g/mol
InChI Key: CIRFUOPNGFHJQE-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% (5-FMP-2MP) is a chemical compound that has been used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of a variety of compounds, as a catalyst for the synthesis of organic compounds, and as a building block for the synthesis of more complex molecules. It has also been used in the synthesis of pharmaceuticals, such as antimalarial drugs, and in the synthesis of materials for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to work by acting as a nucleophile and reacting with electrophiles. It can also act as a Lewis acid, forming complexes with electron-rich species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% are not fully understood. However, it has been found to have antioxidant, anti-inflammatory, and anti-cancer activities, as well as the potential to modulate the activity of certain enzymes. It has also been found to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize and has a wide range of applications. It is also relatively stable and has a low toxicity. However, there are some limitations to its use. It has a low solubility in water and is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95%. It could be used to develop new pharmaceuticals, materials, or catalysts. It could also be used to further study its biochemical and physiological effects and its mechanism of action. Additionally, its use in the synthesis of more complex molecules could be explored. Finally, its use in the development of new methods of synthesis or the optimization of existing methods could be investigated.

Synthesis Methods

5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol, 95% can be synthesized by a two-step process. First, 5-fluoro-2-methylphenol is reacted with 2-methoxybenzyl chloride in an acid-catalyzed reaction. This results in the formation of 5-(2-fluoro-5-methylphenyl)-2-methoxybenzyl chloride. In the second step, the 5-(2-fluoro-5-methylphenyl)-2-methoxybenzyl chloride is reacted with sodium hydroxide in an aqueous medium to form 5-(2-fluoro-5-methylphenyl)-2-methoxyphenol.

properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-3-5-12(15)11(7-9)10-4-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRFUOPNGFHJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685481
Record name 2'-Fluoro-4-methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-5-methylphenyl)-2-methoxyphenol

CAS RN

1261996-66-0
Record name 2'-Fluoro-4-methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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